Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride
Overview
Description
Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a fused ring structure that includes both imidazole and pyrimidine rings
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride is a compound that has been recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . .
Mode of Action
It is known that imidazo[1,2-a]pyrimidines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
It is known that imidazo[1,2-a]pyrimidines can be synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially affect various biochemical pathways.
Result of Action
It is known that imidazo[1,2-a]pyrimidines have a wide range of applications in medicinal chemistry , indicating that they could have various molecular and cellular effects.
Action Environment
It is known that the synthesis and functionalization of imidazo[1,2-a]pyrimidines can be influenced by various factors, including the presence of transition metals, the type of oxidation used, and the specific photocatalysis strategies employed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). These methods often require specific reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to facilitate the formation of the desired compound[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing these synthetic routes to achieve high yields and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-2-acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme mechanisms and interactions with biomolecules.
Medicine: It has potential therapeutic applications, including antituberculosis and anticancer properties.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine analogues
Imidazo[1,2-a]pyrimidine derivatives
Other heterocyclic aromatic compounds
Properties
IUPAC Name |
2-imidazo[1,2-a]pyrimidin-2-ylacetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c12-7(13)4-6-5-11-3-1-2-9-8(11)10-6;/h1-3,5H,4H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPFPTNJZPZLOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681033 | |
Record name | (Imidazo[1,2-a]pyrimidin-2-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049730-74-6 | |
Record name | (Imidazo[1,2-a]pyrimidin-2-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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